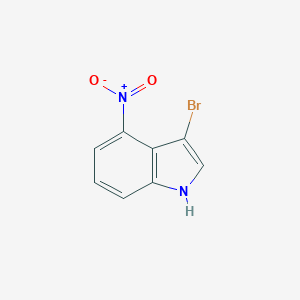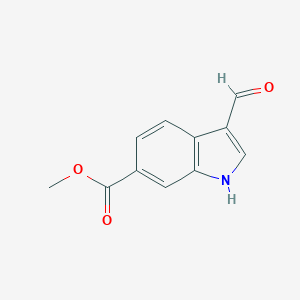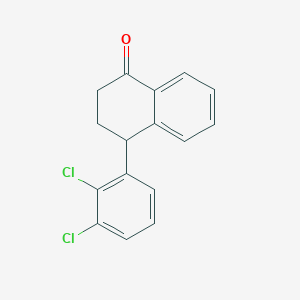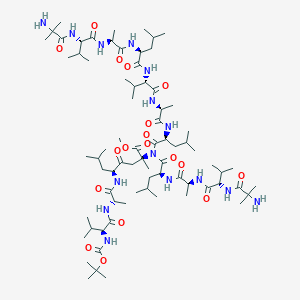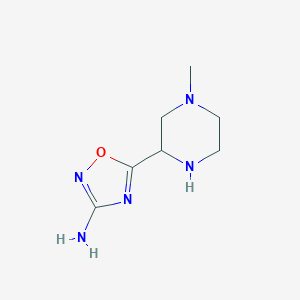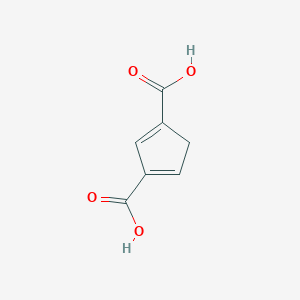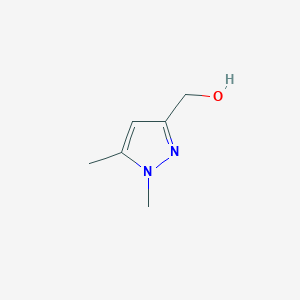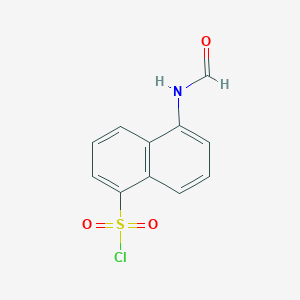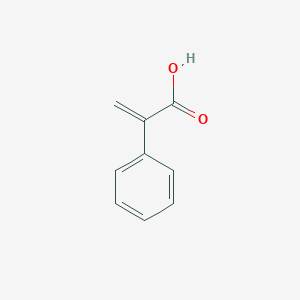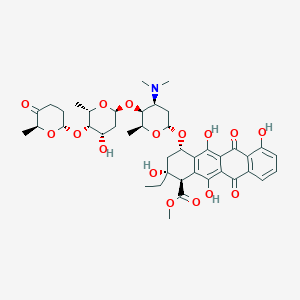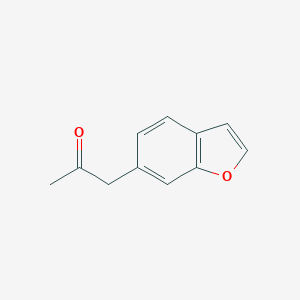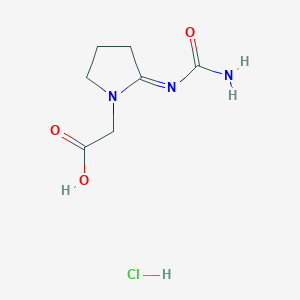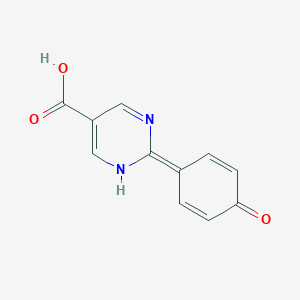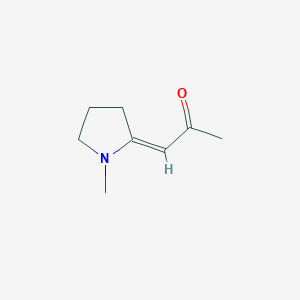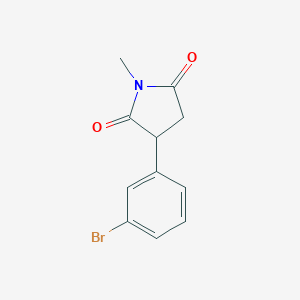
N-Methyl-3-bromophenylsuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-bromophenylsuccinimide (MBP) is a chemical compound that belongs to the class of succinimide derivatives. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. MBP has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties, including its ability to act as an effective inhibitor of certain enzymes.
Mecanismo De Acción
The mechanism of action of N-Methyl-3-bromophenylsuccinimide involves its ability to bind to the active site of the enzyme and inhibit its activity. N-Methyl-3-bromophenylsuccinimide forms a reversible complex with the enzyme, which prevents the substrate from binding to the active site. This results in a decrease in the rate of the enzymatic reaction, leading to the inhibition of the enzyme activity.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-3-bromophenylsuccinimide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. N-Methyl-3-bromophenylsuccinimide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-3-bromophenylsuccinimide has several advantages for lab experiments. It is a stable and readily available reagent that can be easily synthesized. It has also been extensively studied for its potential pharmacological properties, making it a valuable tool for drug discovery research. However, N-Methyl-3-bromophenylsuccinimide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-Methyl-3-bromophenylsuccinimide. One area of interest is the development of N-Methyl-3-bromophenylsuccinimide-based drugs for the treatment of Alzheimer's disease. Another area of research is the study of N-Methyl-3-bromophenylsuccinimide as a potential inhibitor of other enzymes, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of N-Methyl-3-bromophenylsuccinimide could lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-Methyl-3-bromophenylsuccinimide involves the reaction between N-methylsuccinimide and 3-bromophenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into N-Methyl-3-bromophenylsuccinimide by the addition of a base. The yield of N-Methyl-3-bromophenylsuccinimide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
N-Methyl-3-bromophenylsuccinimide has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been studied for its potential pharmacological properties, including its ability to act as an inhibitor of certain enzymes. N-Methyl-3-bromophenylsuccinimide has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property of N-Methyl-3-bromophenylsuccinimide makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
139261-88-4 |
|---|---|
Nombre del producto |
N-Methyl-3-bromophenylsuccinimide |
Fórmula molecular |
C11H10BrNO2 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10BrNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
Clave InChI |
BEDAORKNVNNLMW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Sinónimos |
3-(3-bromophenyl)-1-methyl-2,5-pyrrolidinedione N-methyl-3-bromophenylsuccinimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



